{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride
Overview
Description
The compound “{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride” is also known as Sertraline hydrochloride . It is a popular antidepressant medication commonly known as a selective serotonin reuptake inhibitor (SSRI), and is similar to drugs such as Citalopram and Fluoxetine . It has an empirical formula of C17H17NCl2 · HCl and a molecular weight of 342.69 .
Synthesis Analysis
The synthesis of Sertraline hydrochloride involves several steps. One of the key intermediates in the synthesis of Sertraline Hydrochloride is N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine . The process comprises catalytic hydrogenation in the presence of an amine salt or an amide salt or a mixture of an amine salt and an amide salt using a catalyst selected from the group consisting of palladium and platinum .Molecular Structure Analysis
The molecular structure of Sertraline hydrochloride is characterized by the presence of a 1,2,3,4-tetrahydronaphthalen-1-amine group attached to a 3,4-dichlorophenyl group . The InChI key for this compound is BLFQGGGGFNSJKA-XHXSRVRCSA-N .Chemical Reactions Analysis
Sertraline hydrochloride belongs to the class of selective serotonin reuptake inhibitors (SSRIs). Despite marked structural differences between compounds in this drug class, SSRIs exert similar pharmacological effects .Physical And Chemical Properties Analysis
Sertraline hydrochloride has a water solubility of 0.000145 mg/mL, a logP of 5.06 (ALOGPS) or 5.15 (Chemaxon), and a logS of -6.3 (ALOGPS) . It has a pKa (Strongest Basic) of 9.56 (Chemaxon), a physiological charge of 1 (Chemaxon), and a polar surface area of 12.03 Å2 (Chemaxon) .Safety And Hazards
Future Directions
The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . As the understanding of the molecular mechanisms underlying depression improves, it is expected that new therapeutic targets for the treatment of depression will be identified, leading to the development of more effective antidepressants.
properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4.ClH/c10-7-2-1-6(3-8(7)11)15-5-13-14-9(15)4-12;/h1-3,5H,4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQQSEHFABBAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2CN)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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